3-(2,3-Dihydroxyphenyl)propanoic acid
Overview
Description
3-(2,3-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It has the molecular formula C9H10O4 .
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dihydroxyphenyl)propanoic acid consists of a propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3 . The average mass is 181.166 Da and the monoisotopic mass is 181.050629 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.8±27.0 °C at 760 mmHg, and a melting point of 118-122 °C . The molecular weight is 182.173 .Scientific Research Applications
Anti-Inflammatory Activities
- Phenolic Compounds from Eucommia ulmoides Leaves : New phenolic compounds related to 3-(2,3-Dihydroxyphenyl)propanoic acid from Eucommia ulmoides leaves exhibited anti-inflammatory activities, indicating potential therapeutic applications in inflammation-related conditions (Ren et al., 2021).
Chemical Stability Improvement
- Synthesis and Structure Analysis : A derivative of 3-(2,3-Dihydroxyphenyl)propanoic acid was synthesized to improve its chemical stability and liposolubility, highlighting its importance in pharmacological research (Chen et al., 2016).
Renewable Building Block for Materials Science
- Enhancing Reactivity in Benzoxazine Synthesis : Phloretic acid, a variant of 3-(2,3-Dihydroxyphenyl)propanoic acid, was explored as a renewable building block to enhance the reactivity of molecules in the formation of benzoxazine, a material with wide-ranging applications (Trejo-Machin et al., 2017).
Food Safety Evaluation
- Safety Assessment in Food Contact Materials : The safety of a derivative of 3-(2,3-Dihydroxyphenyl)propanoic acid was evaluated for use in food contact materials, demonstrating its relevance in food safety and consumer health (Flavourings, 2011).
Synthesis and Catabolism Studies
- Improved Synthesis Process : Research on the synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid derivatives has led to improved methods with higher yields, indicating progress in chemical synthesis techniques (Yong, 2010).
- Catabolism by Escherichia coli : Studies on the catabolism of 3-(2,3-Dihydroxyphenyl)propanoic acid by Escherichia coli provide insights into microbial metabolism of aromatic acids, important in environmental and medical microbiology (Burlingame & Chapman, 1983).
Pharmaceutical and Cosmetic Applications
- Anti-Aging Skin Care Compositions : The compound has been used in the manufacturing of skin care compositions with anti-aging effects, demonstrating its utility in cosmetic applications (Wawrzyniak et al., 2016).
Biomedical Applications
- Anchorage of Polyelectrolyte Films on Titanium : The compound's derivatives have been used to anchor polyelectrolyte films onto titanium surfaces, important in biomedical device manufacturing (Marie et al., 2012).
Biomarker in Nutrition Studies
- Biomarker of Whole-Grain Intake : Its metabolites have been quantified in plasma to assess whole-grain cereal intake, indicating its potential as a biomarker in nutritional epidemiology (Koskela et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(2,3-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSXQJWBGMRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958342 | |
Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroxyphenyl)propanoic acid | |
CAS RN |
3714-73-6 | |
Record name | 2,3-Dihydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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